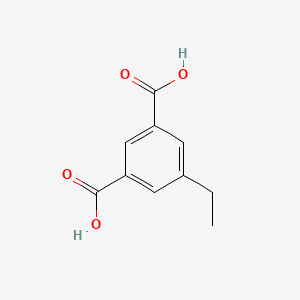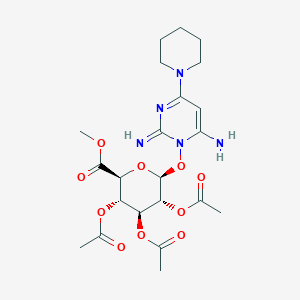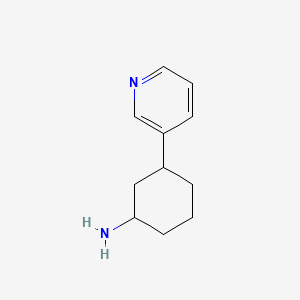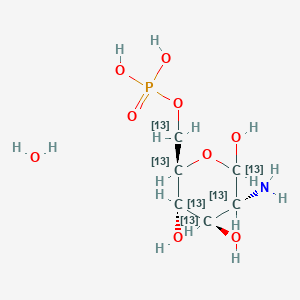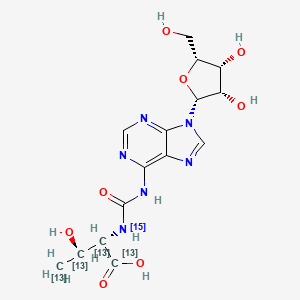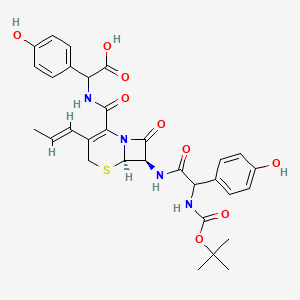
N-Boc-Cefprozil Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-Cefprozil Amide is a derivative of Cefprozil, a second-generation cephalosporin antibiotic. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amide nitrogen. This modification is often employed to enhance the stability and solubility of the compound, making it more suitable for various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Cefprozil Amide typically involves the protection of the amine group in Cefprozil with a Boc group. This can be achieved through the reaction of Cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the continuous synthesis of the desired amide .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-Cefprozil Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
N-Boc-Cefprozil Amide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a prodrug, enhancing the delivery and efficacy of Cefprozil.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Boc-Cefprozil Amide is similar to that of Cefprozil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the weakening of the cell wall and ultimately leads to bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Alloc-Cefprozil Amide: Another protected derivative of Cefprozil, where the amine group is protected with an allyl carbamate (Alloc) group.
N-Cbz-Cefprozil Amide: A derivative with a benzyl carbamate (Cbz) protecting group.
Uniqueness
N-Boc-Cefprozil Amide is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propriétés
Formule moléculaire |
C31H34N4O9S |
|---|---|
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-2-[[(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C31H34N4O9S/c1-5-6-18-15-45-28-23(33-25(38)21(16-7-11-19(36)12-8-16)34-30(43)44-31(2,3)4)27(40)35(28)24(18)26(39)32-22(29(41)42)17-9-13-20(37)14-10-17/h5-14,21-23,28,36-37H,15H2,1-4H3,(H,32,39)(H,33,38)(H,34,43)(H,41,42)/b6-5+/t21?,22?,23-,28-/m1/s1 |
Clé InChI |
YDAHXHMOALKQEI-LUQZTBTPSA-N |
SMILES isomérique |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O |
SMILES canonique |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


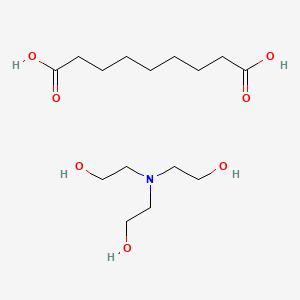



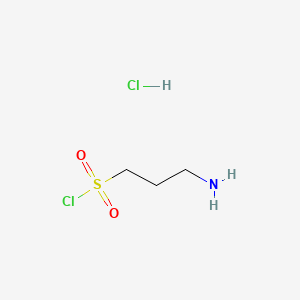
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
